N''-(4-Chlorophenyl)-N,N-dipropan-2-yl-N'-pyridin-3-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(4-Chlorophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, dipropan-2-yl groups, and a pyridin-3-ylguanidine moiety. Its unique structure makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(4-Chlorophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with dipropan-2-ylamine and a guanidine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’‘-(4-Chlorophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
N’‘-(4-Chlorophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’‘-(4-Chlorophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for various pharmaceuticals.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Known for its biological activities.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral properties.
Uniqueness
N’‘-(4-Chlorophenyl)-N,N-dipropan-2-yl-N’-pyridin-3-ylguanidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
61760-02-9 |
---|---|
Molecular Formula |
C18H23ClN4 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,1-di(propan-2-yl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C18H23ClN4/c1-13(2)23(14(3)4)18(22-17-6-5-11-20-12-17)21-16-9-7-15(19)8-10-16/h5-14H,1-4H3,(H,21,22) |
InChI Key |
GBHQTDHNHDOGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=NC1=CC=C(C=C1)Cl)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.